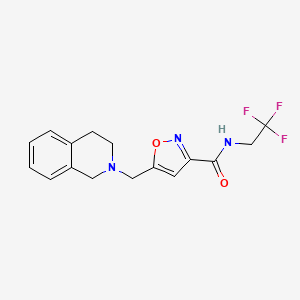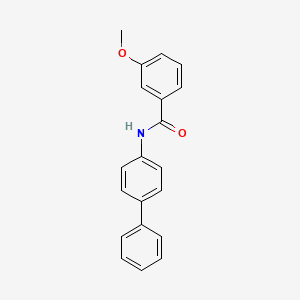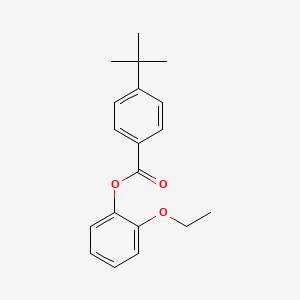![molecular formula C18H16O5 B5688719 5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, commonly known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMF has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but studies have suggested that it may act by modulating various cellular pathways. DMF has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DMF has been found to have various biochemical and physiological effects. Studies have shown that DMF can increase the levels of glutathione, an important antioxidant in the body. DMF has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMF has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMF is also soluble in various solvents, making it easy to handle and administer in lab experiments. However, DMF has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
For DMF research include investigating its potential as a treatment for neurodegenerative diseases and cancer therapy, as well as further investigation into its mechanism of action.
Méthodes De Synthèse
DMF can be synthesized using a multi-step process, starting with the reaction of 2,4-dimethoxybenzaldehyde and 5-methylfurfural in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield DMF. The synthesis method of DMF has been optimized to yield high purity and yield, making it a viable option for scientific research.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields of research. One of the most promising applications of DMF is its use as an anti-cancer agent. Studies have shown that DMF can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DMF has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-4-5-14(22-11)8-12-9-17(23-18(12)19)15-7-6-13(20-2)10-16(15)21-3/h4-10H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMLQPCSSVRIX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)